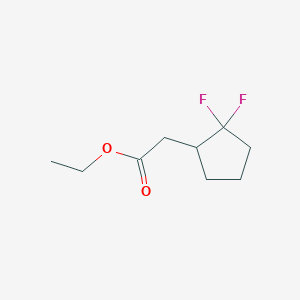

Ethyl 2-(2,2-difluorocyclopentyl)acetate

Description

Properties

Molecular Formula |

C9H14F2O2 |

|---|---|

Molecular Weight |

192.20 g/mol |

IUPAC Name |

ethyl 2-(2,2-difluorocyclopentyl)acetate |

InChI |

InChI=1S/C9H14F2O2/c1-2-13-8(12)6-7-4-3-5-9(7,10)11/h7H,2-6H2,1H3 |

InChI Key |

RSICLPQEAGBEJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCCC1(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-difluorocyclopentyl)acetate typically involves the reaction of 2,2-difluorocyclopentanone with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-difluorocyclopentyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of 2,2-difluorocyclopentanone or 2,2-difluorocyclopentylcarboxylic acid.

Reduction: Formation of 2,2-difluorocyclopentylmethanol.

Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,2-difluorocyclopentyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-difluorocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Research Findings and Insights

- Steric Considerations : The cyclopentane ring in the target compound imposes greater conformational constraints than planar phenyl rings, impacting its interaction with enzymatic active sites .

- Synthetic Utility: While fluorinated phenyl acetates (e.g., ) are established in drug synthesis, the target compound’s aliphatic fluorine and cycloalkyl structure may offer novel routes to fluorinated macrocycles or prodrugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,2-difluorocyclopentyl)acetate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Cyclopentyl precursor preparation : Reacting a cyclopentyl carboxylic acid derivative with difluoroacetic anhydride under alkaline conditions to form the difluoro-substituted cyclopentyl acetic acid intermediate .

Esterification : The intermediate is esterified with ethanol using an acid catalyst (e.g., HCl) under reflux. Purification involves neutralization, extraction with organic solvents (e.g., ethyl acetate), and column chromatography to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use NMR to identify ethyl ester protons (~1.2–4.2 ppm) and NMR to confirm the difluoro group (chemical shifts ~-120 to -140 ppm) .

- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm) and C-F bonds (~1100–1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact with corrosive intermediates (e.g., HCl catalyst) .

- Conduct reactions in a fume hood to prevent inhalation of volatile organic compounds (VOCs) .

- Store the compound in a sealed container away from oxidizers and ignition sources .

Advanced Research Questions

Q. How does the difluoro substitution on the cyclopentyl ring influence conformational stability?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to analyze bond angles and torsional strain. SHELX programs (e.g., SHELXL) refine diffraction data, revealing that the 2,2-difluoro group induces chair-like distortion in the cyclopentyl ring, reducing steric hindrance .

- Computational Modeling : Compare DFT-optimized geometries (e.g., Gaussian) with experimental data to quantify electronic effects of fluorine substitution .

Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Cross-Validation : Perform solid-state NMR to confirm solution-phase data .

- Solvent Effects : Adjust computational parameters (e.g., PCM solvent models) to account for polarity differences .

- Dynamic Effects : Use MD simulations to assess conformational averaging impacting NMR shifts .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes (lipases) for regioselective esterification .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What biological activity screening protocols are suitable for this compound?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity via MTT assay on cell lines (e.g., HEK293) and evaluate enzyme inhibition (e.g., cyclooxygenase) .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., dichloro- or cyano-substituted derivatives) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.